Product packaging for Butyl 3-methoxypropionate(Cat. No.:CAS No. 4195-88-4)

Butyl 3-methoxypropionate

Cat. No.: B14160541
CAS No.: 4195-88-4
M. Wt: 160.21 g/mol
InChI Key: RRIRSNXZGJWTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Interdisciplinary Relevance in Contemporary Chemical Science

Butyl 3-methoxypropionate has established its significance primarily as a high-performance solvent, finding utility across several scientific and industrial domains. Its interdisciplinary relevance stems from a unique set of properties, including effective viscosity reduction, good solvent activity for various resins, and high electrical resistivity. hedinger.deatamanchemicals.com

Within the electronics industry , this compound is a recognized solvent in the formulation of photoresists used in photolithography. iloencyclopaedia.orgepo.org This process is fundamental to the manufacturing of semiconductors and integrated circuits. The compound is also mentioned in compositions for fabricating semiconductor light-emitting devices and image sensors. justia.comgoogle.com

In synthetic and industrial chemistry , it serves as a chemical intermediate and a solvent in various processes. atamanchemicals.comgoogle.com For instance, it is listed as a component in the synthesis of polycarboxylic acid resins and in quick-drying coating compositions for automotive applications. google.comacs.org

Historical Development and Evolution of Research Trajectories

The research trajectory of this compound is closely linked to the broader evolution of ether and ether ester solvents over the past several decades. sigmaaldrich.comnih.gov The initial development of this class of solvents was driven by the coatings industry's need for products with superior performance characteristics—such as blush resistance, flow, and leveling—compared to traditional ester or ketone solvents. sigmaaldrich.comnih.gov

A significant driver in the more recent evolution of its research is the increasing focus on sustainable chemistry and the legislative push to replace hazardous solvents. researchgate.net Many common industrial solvents, including certain glycol ethers and those classified as Hazardous Air Pollutants (HAPs), have faced scrutiny, prompting researchers and industries to seek safer alternatives. hedinger.deresearchgate.net this compound is noted as a non-HAP solvent, positioning it as a favorable replacement for compounds like xylene and toluene (B28343) in some coating applications. hedinger.deatamanchemicals.com

Furthermore, the academic understanding of ether synthesis itself has evolved. Reactions to produce ethers from esters, once viewed as minor or exceptional transformations, have been developed into viable and controlled synthetic methods, often through advances in catalysis. arkat-usa.orgeurekalert.orggoogle.com This broader progress in synthetic methodology provides the foundational chemistry for the efficient production of ether esters like this compound.

Structural Analogues and Comparative Academic Perspectives

The properties and applications of this compound are best understood in comparison with its structural analogues. These comparisons reveal key structure-property relationships that are a focus of academic and industrial research.

Key analogues include:

Other Alkyl 3-Alkoxypropionates : Methyl 3-methoxypropionate and Ethyl 3-ethoxypropionate are frequently used in similar applications, such as solvents for resins and in electronic materials. google.comepo.orgnagase.com The choice between them often depends on specific requirements for evaporation rate, solvency, and cost.

n-Alkyl Propionates : Compounds like n-Propyl propionate (B1217596) and n-Pentyl propionate share the propionate ester group but lack the methoxy (B1213986) ether functionality. hedinger.deatamanchemicals.com Academic comparisons highlight that propionate esters generally offer stronger solvency than their corresponding acetate (B1210297) esters. hedinger.de

Cellulose (B213188) Acetate Propionate (CAP) : In the context of polymer and coatings science, CAP is a related material where the propionate group is part of a cellulose ester. chempoint.comturkchem.net Propionate-containing cellulose esters are often favored in applications requiring low odor. chempoint.comturkchem.netresearchgate.net

Isomeric and Unsaturated Analogues : Methyl 3-methoxyacrylate is an unsaturated analogue, and this difference in structure leads to higher reactivity, making it suitable as a monomer or intermediate in different types of chemical synthesis.

From a comparative perspective, the linear structure of n-alkyl propionates, including this compound, is academically recognized as a key feature that promotes faster diffusion from film-forming applications. hedinger.deatamanchemicals.com This contrasts with branched-chain esters, which may diffuse more slowly. The presence of the ether linkage in alkoxypropionates contributes to their unique solvency characteristics, allowing them to effectively dissolve a wide range of coating resins. sigmaaldrich.comnih.gov

Table 1: Comparative Physicochemical Properties of this compound and Its Analogues

Overview of Key Academic Literature and Theoretical Frameworks

The body of literature discussing this compound and related ether esters is predominantly found in patents and industrial technical publications, reflecting its primary role as a commercial chemical product. hedinger.degoogle.comjustia.comacs.orgnagase.com These documents provide detailed findings on its application in specific formulations, such as epoxy resin compositions, coatings, and radiation-sensitive materials for electronics. google.comiloencyclopaedia.orgnagase.com

Academic research, while not always focused on this specific butyl ester, addresses the broader class of alkoxypropionates and ether esters within several theoretical frameworks:

Structure-Property Relationship Studies : Research in coatings and polymer science investigates how molecular structures, such as the linear alkyl chain and the ether group, influence macroscopic properties like viscosity, solvent diffusion, and resin compatibility. hedinger.de

Sustainable Chemistry Frameworks : Academic reviews on solvent selection place compounds like this compound in the context of "green chemistry," evaluating them as more sustainable alternatives to regulated or hazardous substances. researchgate.net

Advanced Synthesis and Catalysis : The development of novel catalytic systems for the selective reduction of esters to ethers is an active area of academic research. arkat-usa.orgeurekalert.orggoogle.com These studies provide the theoretical and practical basis for producing unsymmetrical ethers and ether esters with greater efficiency and under milder conditions. google.com

Mesomorphic Properties Research : In materials science, the 2-alkoxypropionate chiral group, a structural isomer of the moiety in this compound, is incorporated into molecules to study their ferroelectric and liquid crystalline properties. Theoretical approaches in this field are used to understand how molecular structure influences the formation and stability of mesophases.

Table 2: List of Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B14160541 Butyl 3-methoxypropionate CAS No. 4195-88-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4195-88-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

butyl 3-methoxypropanoate

InChI

InChI=1S/C8H16O3/c1-3-4-6-11-8(9)5-7-10-2/h3-7H2,1-2H3

InChI Key

RRIRSNXZGJWTQM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCOC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Butyl 3 Methoxypropionate

Established Synthetic Routes and Catalytic Approaches

The synthesis of butyl 3-methoxypropionate is primarily achieved through well-established chemical reactions, namely esterification and transesterification. These methods involve the formation of an ester from a carboxylic acid and an alcohol or through the exchange of the alkoxy group of an existing ester.

Esterification Reactions and Optimizations

Esterification is a fundamental and widely used method for producing this compound. This reaction typically involves the direct reaction of 3-methoxypropionic acid with butanol in the presence of an acid catalyst. The general reaction is as follows:

CH₃O-CH₂-CH₂-COOH + CH₃-CH₂-CH₂-CH₂-OH ⇌ CH₃O-CH₂-CH₂-COO-CH₂-CH₂-CH₂-CH₃ + H₂O

Key factors influencing the esterification reaction include temperature, catalyst type and concentration, and the molar ratio of reactants. ceon.rs Studies have shown that increasing the reaction temperature generally increases the reaction rate and yield of the ester. ceon.rs For instance, in the esterification of propanoic acid, increasing the temperature from 35°C to 65°C significantly enhances the conversion to propyl propanoate. ceon.rs The choice of alcohol also plays a crucial role, with alcohol reactivity increasing with the number of carbon atoms due to increased nucleophilicity of the alcoholic oxygen. ceon.rs However, branching in the alcohol can decrease reactivity due to steric hindrance. ceon.rs

Commonly used catalysts for esterification include strong mineral acids like sulfuric acid. ceon.rs The amount of catalyst is a critical parameter; an appropriate concentration can significantly accelerate the reaction. ceon.rs The molar ratio of alcohol to acid is another important factor, with an excess of the alcohol often used to shift the equilibrium towards the product side and increase the conversion of the acid. ceon.rs

Optimization of these parameters is essential for maximizing the yield and efficiency of the process. For example, in the synthesis of propyl propanoate, a maximum yield of 96.9% was achieved at a specific molar ratio of propanoic acid to 1-propanol (B7761284) and catalyst at 65°C after 210 minutes. ceon.rs

Novel Synthetic Strategies and Process Intensification

Recent research has focused on developing more sustainable and efficient methods for synthesizing esters like this compound. One area of interest is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, simplifying the purification process. For example, a fibrous polymer-supported sulphonic acid catalyst (Smopex-101) has been studied for the esterification of propanoic acid with various alcohols, including butanol. researchgate.net

Another approach involves the use of biocatalysts, such as lipases, for ester synthesis. Lipase-catalyzed reactions can offer high selectivity under mild conditions. For instance, methyl 3-methoxypropionate has been used as an acylating agent in the lipase-catalyzed N-acylation of 1-phenylethanamine.

Process intensification techniques, such as reactive distillation, are also being explored to improve the efficiency of ester production. Reactive distillation combines the chemical reaction and the separation of products in a single unit, which can lead to increased conversion, reduced energy consumption, and smaller equipment size.

Furthermore, catalyst-free and solvent-free methods are gaining attention as "green" synthetic routes. researchgate.net These approaches aim to minimize the use of hazardous substances and reduce waste generation.

Precursor Chemistry and Feedstock Considerations

The synthesis of this compound relies on the availability of suitable precursors. Understanding the chemistry of these precursors and exploring alternative feedstocks are crucial for developing more sustainable and economical production methods.

Derivation from Related Propanoate Compounds

This compound can be synthesized from other propanoate esters through transesterification, as discussed previously. A common precursor is methyl 3-methoxypropionate. google.comlookchem.comnist.gov Methyl 3-methoxypropionate is itself typically produced via the catalytic addition of methanol (B129727) to methyl acrylate (B77674). google.comgoogle.com This reaction is often catalyzed by a strong base, such as sodium methoxide (B1231860). google.comgoogle.com The general yield for this reaction is reported to be around 54%, although process optimization can increase the conversion rate. google.com

Another related propanoate, methyl 3-hydroxypropionate (B73278), can be produced from methyl 3-methoxypropionate through etherification with hydriodic acid. google.com While not a direct precursor to this compound, this demonstrates the chemical interconvertibility of these related compounds.

Exploration of Alternative Bio-based Feedstocks and Renewable Synthesis

There is a growing interest in producing chemicals from renewable resources to reduce reliance on fossil fuels. greenchemistry-toolkit.orgeuropean-bioplastics.org Biomass, which includes carbohydrate-rich plants like corn and sugar beet, is a primary candidate for renewable feedstock. greenchemistry-toolkit.orgeuropean-bioplastics.org These can be converted into various chemical building blocks. greenchemistry-toolkit.org

For the synthesis of propanoates, a potential bio-based route involves the fermentation of renewable feedstocks to produce 3-hydroxypropionic acid (3-HP). 3-HP is considered a valuable platform chemical that can be converted into a variety of other chemicals, including acrylates and propionates. The enzymatic polymerization of methyl 3-hydroxypropionate has been explored for the synthesis of poly(3-hydroxypropionic acid). researchgate.net

Research is ongoing to develop efficient and economical processes for converting biomass into these key chemical intermediates. nexanteca.com The development of such bio-based routes could provide a more sustainable pathway for the production of this compound and other related compounds in the future.

Reaction Condition Optimization and Yield Enhancement

Catalytic System Design and Optimization

The choice of catalyst is fundamental to the synthesis of this compound, as it dictates the reaction pathway and influences the formation of byproducts. Two primary synthetic routes, transesterification and direct esterification, utilize different catalytic systems for optimal performance.

For the transesterification of methyl 3-methoxypropionate with n-butanol, catalyst selection is crucial for achieving high selectivity. While common alkali metal alkoxides like sodium methoxide can catalyze the reaction, they are often unselective. Their use can promote a reverse Michael reaction, leading to the formation of undesirable side products and scrambling of the alkyl groups. google.com This results in a mixture of esters, complicating purification and reducing the yield of the target compound. google.com

To overcome these selectivity issues, more sophisticated catalysts have been developed. Organometallic compounds, particularly titanium alkoxides and certain tin compounds, have proven to be highly effective and selective for this transesterification. google.com Catalysts such as titanium (IV) isopropoxide and dibutyltin (B87310) diacetate favor the desired transesterification pathway, minimizing side reactions and leading to a cleaner product mixture with higher yields. google.com

For the direct esterification of 3-methoxypropionic acid with butanol, acid catalysts are employed. Homogeneous catalysts like sulfuric acid are effective; however, their use necessitates a challenging neutralization and removal step during product purification. ceon.rs A more advanced approach involves the use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15. researchgate.net These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, and often milder reaction conditions, which can prevent degradation of reactants and products. researchgate.net

Synthetic RouteCatalyst TypeSpecific Example(s)Key AdvantagesReported Limitations
TransesterificationAlkali Metal AlkoxideSodium MethoxideHigh reactivityLow selectivity, promotes side reactions google.com
OrganometallicTitanium (IV) isopropoxide, Dibutyltin diacetateHigh selectivity, minimizes byproducts google.comHigher cost, potential for metal contamination
Direct EsterificationHomogeneous AcidSulfuric Acid (H₂SO₄)Low cost, high activityDifficult to remove, corrosive ceon.rs
Heterogeneous AcidAmberlyst-15 (Sulfonated Resin)Easy separation, reusable, milder conditions researchgate.netLower activity than H₂SO₄, potential for thermal degradation

Influence of Temperature, Pressure, and Catalyst Loading

The yield and rate of this compound synthesis are highly sensitive to the physical conditions of the reaction, including temperature, pressure, and the concentration of the catalyst.

Temperature: As with most chemical reactions, increasing the temperature generally accelerates the rate of esterification and transesterification. ceon.rs For the esterification of propanoic acid with butanol, studies on analogous systems show that elevating the temperature from 343 K to 363 K significantly increases the conversion rate. ijert.org However, excessively high temperatures can be detrimental, leading to the formation of byproducts such as ethers from alcohol dehydration or decomposition of the ester product. Therefore, an optimal temperature range, typically between 60°C and 135°C, is maintained to balance reaction speed with selectivity. ceon.rsgoogle.com

Pressure: Most esterification and transesterification reactions for producing this compound are conducted at atmospheric pressure. This simplifies the reactor design and reduces operational costs. In some cases, a reduced pressure (vacuum) may be applied during the reaction. This is particularly useful for removing volatile byproducts, such as methanol in a transesterification reaction or water in an esterification reaction. By continuously removing a product, the reaction equilibrium is shifted towards the formation of the desired butyl ester, thereby increasing the final yield. google.com.na

Catalyst Loading: The amount of catalyst used has a direct impact on the reaction rate. For both acid-catalyzed esterification and organometallic-catalyzed transesterification, increasing the catalyst loading from a low level will typically increase the rate of product formation. ceon.rsijert.org However, there is a point of diminishing returns. Beyond an optimal concentration (often in the range of 1-5% by weight of the reactants), further increases in catalyst loading may not significantly enhance the reaction rate but will increase costs and the burden of post-reaction removal. ijert.orggoogle.com Studies on similar esterification reactions have shown that the conversion rate levels off after a certain catalyst concentration is reached, indicating that the reaction has become limited by other factors, such as mass transfer or equilibrium position. ijert.org

ParameterTypical Range / ConditionInfluence on Reaction
Temperature60°C - 135°CIncreases reaction rate; excessive heat can cause side reactions and decomposition. ceon.rs
PressureAtmospheric or ReducedReduced pressure can help remove volatile byproducts (e.g., water, methanol) to drive equilibrium forward. google.com.na
Catalyst Loading1 - 5 wt% of reactantsRate increases with loading up to an optimal point; excessive catalyst adds cost and complexity to purification. ijert.orggoogle.com
Reactant Molar Ratio (Butanol:Ester/Acid)1:1 to 10:1Using an excess of butanol shifts the equilibrium, increasing product yield. ceon.rs

Solvent Selection in Synthetic Protocols

The choice of solvent, or the decision to proceed without one, is a key consideration in the synthesis of this compound. The solvent can influence reaction kinetics, equilibrium position, and the ease of product separation.

In many synthetic protocols for transesterification, the alcohol reactant (n-butanol) is used in large excess and serves as both a reactant and the reaction solvent. masterorganicchemistry.com This approach is highly efficient as the high concentration of butanol helps to drive the reversible reaction forward, maximizing the conversion of the starting methyl ester to the desired butyl ester, in accordance with Le Chatelier's principle. masterorganicchemistry.com

Alternatively, an inert, non-participating solvent can be used. The selection of such a solvent is based on several criteria: it must be able to dissolve the reactants and catalyst, be stable under the reaction conditions, and have a boiling point that facilitates the process. For instance, a solvent like toluene (B28343), which forms an azeotrope with water, can be used in direct esterification to aid in the removal of water as it is formed, again shifting the equilibrium towards the products. google.com.na

In modern industrial chemistry, there is a strong drive towards "green" or solvent-free processes to reduce waste and environmental impact. For the synthesis of this compound, it is often feasible to run the reaction neat, using only the liquid reactants (e.g., 3-methoxypropionic acid and n-butanol) and the catalyst. This is particularly viable when using heterogeneous catalysts that can be easily filtered out afterwards. Solvent-free conditions maximize the reactor's volumetric productivity and simplify the downstream purification process. rsc.org

Solvent StrategyExample SolventRationale and Purpose
Reactant as Solventn-ButanolUsing an excess of the alcohol reactant drives the reaction equilibrium to favor product formation. masterorganicchemistry.com
Inert Azeotropic SolventTolueneAids in the removal of volatile byproducts (e.g., water) via azeotropic distillation to increase yield. google.com.na
Solvent-Free (Neat)NoneIncreases process efficiency, reduces waste, and simplifies purification. rsc.org

Purification Techniques for Research-Grade this compound

Following the synthesis, a multi-step purification process is required to isolate this compound and achieve the high purity necessary for research or specialized applications like lithography. epo.org The specific techniques employed depend on the synthetic route and the nature of the remaining impurities.

The initial step often involves the removal of the catalyst. If a homogeneous acid or base catalyst was used, the crude product mixture is first neutralized. This is typically followed by one or more aqueous washes to remove the resulting salts and any water-soluble impurities. For syntheses employing solid heterogeneous catalysts, this step is simplified to a physical filtration. researchgate.net In some processes, specialized anion exchange materials are used to selectively remove acid catalysts like sulfuric acid from the organic product mixture. google.com

The primary method for purification and isolation of this compound is fractional distillation under reduced pressure (vacuum distillation). google.comgoogle.com.na This technique is highly effective for separating the product from lower-boiling point reactants (like n-butanol or methanol) and higher-boiling point byproducts or residual catalyst. The reduced pressure lowers the boiling points of the components, preventing thermal decomposition of the product during distillation. google.com.na

For obtaining research-grade material with very high purity (>99%), a final polishing step using column chromatography may be employed. Flash column chromatography over a stationary phase like silica (B1680970) gel is effective at removing trace impurities that have similar boiling points to the product and are therefore difficult to separate by distillation alone. rsc.org

In industries requiring exceptionally pure solvents, such as for electronics manufacturing, advanced filtration methods like nanofiltration or ultrafiltration may be used as a final step. These membrane-based techniques can remove minute particulate matter and trace metal contaminants that may have leached from catalysts or reactors. google.com

Chemical Reactivity and Mechanistic Investigations of Butyl 3 Methoxypropionate

Fundamental Reaction Mechanisms and Pathways

The reactivity of Butyl 3-methoxypropionate is primarily governed by its ester functional group, which consists of a carbonyl center and an ether-like linkage. This structure allows for a variety of reactions, including hydrolysis, transesterification, and nucleophilic additions.

Hydrolysis Kinetics and Mechanism

The hydrolysis of this compound involves the cleavage of its ester bond to yield 3-methoxypropionic acid and butanol. This reaction can be catalyzed by either acid or base. epa.gov

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This is typically an irreversible process because the final step forms a carboxylate salt, which is resistant to nucleophilic attack. libretexts.org

The mechanism proceeds in the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. libretexts.org This breaks the pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the butoxide ion (BuO⁻) as the leaving group. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, hydrolysis is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. libretexts.org

The steps are as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the butoxy group, converting it into a better leaving group (butanol). libretexts.orglibretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling a molecule of butanol. libretexts.org

Deprotonation: The protonated carbonyl group of the resulting 3-methoxypropionic acid is deprotonated, regenerating the acid catalyst. libretexts.org

Detailed Esterification and Transesterification Mechanisms

Esterification: The formation of this compound from 3-methoxypropionic acid and butanol is known as esterification. This reaction is typically catalyzed by a strong acid and is the reverse of acid-catalyzed hydrolysis. The mechanism follows the same pathway as acid-catalyzed hydrolysis but in the opposite direction, usually involving the removal of water to shift the equilibrium towards the product ester.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol. libretexts.org For this compound, this would involve reacting it with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst to form a new ester (e.g., Methyl 3-methoxypropionate) and butanol. The reaction is an equilibrium process, and a large excess of the reactant alcohol is often used to drive it to completion. libretexts.orgscielo.br

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The key steps are protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfer, and elimination of the original alcohol (butanol). masterorganicchemistry.comlibretexts.org

Base-Catalyzed Transesterification: This mechanism involves an alkoxide nucleophile (e.g., methoxide) attacking the carbonyl carbon. masterorganicchemistry.com A tetrahedral intermediate is formed, which then collapses to release the original alkoxide (butoxide), forming the new ester. libretexts.org

In some polymerization reactions, the formation of a 3-methoxypropionate species has been observed as a side product. chemrxiv.orgrsc.org This occurs when methanol (B129727), formed during a transesterification step, acts as a competing nucleophile in a subsequent Michael addition reaction, leading to chain termination. chemrxiv.orgrsc.org

Cleavage Reactions and Fragmentation Studies

Mass spectrometry is a key technique for studying the cleavage and fragmentation of molecules like this compound. The fragmentation patterns provide structural information. For esters, common fragmentation pathways include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: If a gamma-hydrogen is present on the alkyl (butyl) chain, a six-membered transition state can lead to the elimination of an alkene (butene) and the formation of a radical cation of the enol form of Methyl 3-methoxypropionate.

Cleavage of the C-O bond: Loss of the butoxy group (•OCH₂CH₂CH₂CH₃) or butene (CH₂=CHCH₂CH₃) can occur.

Cleavage at the Ether Linkage: The C-O bond in the methoxypropyl group can also cleave.

These fragmentation patterns are used in analytical techniques to identify compounds in complex mixtures. nih.gov

Catalytic Transformations Involving this compound (as reactant or product)

Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is crucial for many organic transformations. lkouniv.ac.innumberanalytics.com Transition metal complexes are often employed as soluble catalysts, offering high selectivity under mild conditions. lkouniv.ac.innumberanalytics.com

This compound can be involved in homogeneous catalytic reactions either as a product or a reactant.

As a Product (Esterification/Carbonylation): Homogeneous catalysts, including certain organometallic complexes or Brønsted acids, can be used to catalyze the esterification of 3-methoxypropionic acid with butanol. organic-chemistry.org

As a Reactant (Hydrogenation/Reduction): The ester group of this compound can be reduced to alcohols via catalytic hydrogenation. rsc.org Homogeneous catalysts, such as ruthenium or rhodium complexes, are known to catalyze the hydrogenation of esters, although this often requires more forcing conditions than the hydrogenation of alkenes. rsc.orglibretexts.orglibretexts.org The reaction involves the activation of molecular hydrogen by the metal center and its subsequent transfer to the ester's carbonyl group. rsc.org

The key advantage of homogeneous catalysis is the ability to fine-tune the catalyst's properties (e.g., by modifying ligands) to control the reaction's rate and selectivity. lkouniv.ac.iniitm.ac.in

Heterogeneous Catalysis Systems

The synthesis of this compound via heterogeneous catalysis often involves the transesterification of a more readily available ester, such as Methyl 3-methoxypropionate, with butanol. The selection of a suitable heterogeneous catalyst is crucial for achieving high selectivity and yield, while minimizing side reactions.

Detailed research has explored the use of various catalysts for the transesterification of alkyl 3-alkoxypropionates. A particularly effective class of catalysts are titanium alkoxides and certain tin compounds. googleapis.com These catalysts have demonstrated high selectivity in producing the desired unsymmetrically substituted alkyl 3-alkoxypropionates. googleapis.com

In a typical process, Methyl 3-methoxypropionate is reacted with an alcohol, such as 2-ethyl-1-hexanol, in the presence of a catalyst like titanium (IV) isopropoxide. google.com The reaction is driven to completion by heating the mixture to reflux and removing the lower-boiling alcohol by-product (in this case, methanol) via distillation. google.com This method has been shown to produce the desired transesterified product with high purity and yield. google.com For instance, the reaction of Methyl 3-methoxypropionate with 2-ethyl-1-hexanol using titanium (IV) isopropoxide as a catalyst resulted in a 100% yield of 2-ethyl-1-hexyl 3-methoxypropionate with 99% purity. google.com

The choice of catalyst is critical, as common transesterification catalysts like sodium alkoxides can lead to a lack of selectivity. google.com

Table 1: Catalyst Performance in the Transesterification of Methyl 3-methoxypropionate with 2-Ethyl-1-Hexanol

Catalyst Reactants Temperature (°C) Reaction Time Product(s) Yield/Purity Reference
Titanium (IV) isopropoxide Methyl 3-methoxypropionate, 2-ethyl-1-hexanol 180 (reflux) Not specified 2-ethyl-1-hexyl 3-methoxypropionate 100% yield, 99% purity google.com

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of esters like this compound. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely recognized for their efficiency in catalyzing esterification and transesterification reactions under mild conditions. rsc.orgscielo.br

The mechanism of lipase-catalyzed reactions typically involves the formation of an acyl-enzyme intermediate. doi.org In the context of producing this compound, this would likely involve the acylation of CALB by 3-methoxypropionic acid or a donor ester like Methyl 3-methoxypropionate, followed by the transfer of the 3-methoxypropionyl group to butanol.

While specific studies on the enzymatic synthesis of this compound are not extensively documented in the provided results, the versatility of CALB in similar transformations is well-established. rsc.orgdoi.orgsci-hub.se For example, CALB has been successfully used in the synthesis of various flavor esters, such as methyl and ethyl butyrate, with high conversion rates. scielo.br It has also been employed in the kinetic resolution of chiral amines through N-acylation using esters like Methyl 3-methoxypropionate as the acyl donor. chemicalbook.comsigmaaldrich.com

The use of immobilized lipases, such as Novozym® 435 (which contains CALB), is a common strategy to enhance catalyst stability and reusability. rsc.orgscielo.br Immobilization can be achieved through methods like entrapment in sol-gel matrices or adsorption on supports. mdpi.com

Table 2: General Applicability of Candida antarctica Lipase B in Ester Synthesis

Reaction Type Substrates Enzyme Form Key Findings Reference
Esterification Butyric acid, Methanol/Ethanol CALB immobilized on magnetic nanoparticles >90% conversion to methyl/ethyl butyrate scielo.br
N-acylation (±)-1-phenylethanamine, Methyl 3-methoxypropionate Not specified Used as acylation reagent for kinetic resolution chemicalbook.comsigmaaldrich.com
Polymer Synthesis Various diols and diacids Immobilized CALB High catalytic activity in producing biodegradable polyesters rsc.org

Side Reactions and By-product Formation in Complex Chemical Systems

In the synthesis of this compound, particularly through transesterification, the formation of side products can occur, depending on the catalyst and reaction conditions. A significant side reaction promoted by certain catalysts is the reverse Michael reaction of the alkyl 3-alkoxypropionate. googleapis.com

The use of non-selective catalysts, such as sodium alkoxides, can lead to scrambling of the terminal alkyl moieties and the formation of undesired by-products. For example, when Methyl 3-methoxypropionate was reacted with 2-ethyl-1-hexanol using sodium methoxide (B1231860) as a catalyst, the reaction mixture contained not only the desired 2-ethyl-1-hexyl 3-methoxypropionate (75%) but also a significant amount of 2-ethyl-1-hexyl 3-(2-ethyl-1-hexoxy)propionate (25%) as a by-product. google.com This demonstrates that sodium alkoxide catalysts are not selective for this transesterification. google.com

In contrast, the use of selective catalysts like titanium (IV) isopropoxide or certain tin compounds minimizes these side reactions, leading to the formation of a single product with high purity. googleapis.comgoogle.com For instance, in the transesterification of ethyl 3-ethoxypropionate with cyclohexanol, using sulfuric acid as a catalyst resulted in a mixture of products including ethyl acrylate (B77674), cyclohexyl 3-ethoxypropionate, and ethyl 3-cyclohexoxypropionate. googleapis.com

To avoid unwanted side reactions like hydrolysis, acid-catalyzed transesterifications generally require anhydrous conditions. rsc.org

Table 3: By-product Formation in the Transesterification of Alkyl 3-Alkoxypropionates

Reactants Catalyst By-product(s) Reference
Methyl 3-methoxypropionate, 2-ethyl-1-hexanol Sodium methoxide 2-ethyl-1-hexyl 3-(2-ethyl-1-hexoxy)propionate google.com

Stability and Degradation Mechanisms under Controlled Environmental Conditions

The stability of this compound is an important consideration for its storage and application. Like other esters, it can be susceptible to degradation under certain environmental conditions, primarily through hydrolysis and thermal decomposition.

Hydrolysis: Ester hydrolysis is a common degradation pathway that yields the corresponding carboxylic acid and alcohol. arkat-usa.org For this compound, hydrolysis would result in 3-methoxypropionic acid and butanol. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. arkat-usa.org Generally, ester hydrolysis is more rapid under basic conditions compared to acidic or neutral conditions. masterorganicchemistry.com

Thermal Degradation: At elevated temperatures, esters can undergo thermal decomposition. The thermal stability of a compound is often assessed by determining its decomposition temperature. mdpi.com For polymers, thermal degradation can involve random-chain scission, end-chain scission, and side-chain cleavage. While specific thermal degradation studies for this compound were not found, related compounds like ethyl 3-methoxypropionate are noted to be subject to degradation with age. The thermal stability of similar compounds, such as 1-butyl-3-methylimidazolium-based ionic liquids, has been studied, showing that decomposition can occur at elevated temperatures (e.g., 150 °C), leading to a variety of degradation products. mdpi.com

Stability studies for chemical substances are typically conducted under controlled conditions of temperature and humidity to establish a re-test period or shelf life. europa.euquality-assistance.com These studies involve testing various attributes of the substance over time that are susceptible to change and could impact its quality. europa.eu

Table 4: Potential Degradation Pathways for this compound

Degradation Mechanism Conditions Potential Degradation Products
Hydrolysis (Acid or Base Catalyzed) Presence of water, acidic or basic pH 3-methoxypropionic acid, Butanol

Table of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 3-methoxypropionate
Butanol
Titanium (IV) isopropoxide
Methanol
2-ethyl-1-hexanol
2-ethyl-1-hexyl 3-methoxypropionate
Sodium methoxide
2-ethyl-1-hexyl 3-(2-ethyl-1-hexoxy)propionate
Candida antarctica lipase B (CALB)
3-methoxypropionic acid
Methyl butyrate
Ethyl butyrate
Butyric acid
Ethanol
Ethyl 3-ethoxypropionate
Cyclohexanol
Sulfuric acid
Ethyl acrylate
Ethyl 3-cyclohexoxypropionate
Tin compounds
3-chloropropionamide
3-bromopropionamide
Alkyl bromide
Alky chloride

Advanced Spectroscopic and Analytical Characterization of Butyl 3 Methoxypropionate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including Butyl 3-methoxypropionate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift of each signal is influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups. For instance, protons closer to the electron-withdrawing oxygen atoms of the ester and ether groups will appear at a higher chemical shift (downfield) compared to the protons in the butyl chain. youtube.com The integration of each peak provides the relative number of protons for that signal, and the splitting pattern (multiplicity) reveals information about the number of adjacent protons, a phenomenon known as spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are indicative of the carbon's chemical environment. youtube.com Carbons in electron-poor environments, such as the carbonyl carbon of the ester group, resonate at a significantly higher chemical shift compared to the aliphatic carbons of the butyl and propionate (B1217596) chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Butyl Chain (-CH₂CH₂CH₂CH₃)0.9 - 4.113 - 65
Methoxy (B1213986) Group (-OCH₃)~3.3~59
Propionate Backbone (-CH₂CH₂-)2.5 - 3.735 - 70
Carbonyl Carbon (C=O)-~172
Note: These are approximate ranges and can vary based on the solvent and instrument frequency.

Advanced Two-Dimensional (2D) NMR Methodologies (e.g., COSY, HSQC, HMBC)

To gain a more definitive and unambiguous assignment of the ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks connecting the signals of adjacent methylene (B1212753) groups in the butyl chain and the propionate backbone, confirming their connectivity. iranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and aiding in the assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in this compound. For example, an HMBC experiment would show correlations between the protons on the carbons adjacent to the carbonyl group and the carbonyl carbon itself, confirming the structure of the ester moiety. iranchembook.ir

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mst.or.jp It is well-suited for the analysis of volatile compounds like this compound. semanticscholar.org In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. mst.or.jp As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound by comparing it to a library of known spectra. ansfoundation.org The fragmentation pattern can also be analyzed to deduce the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov By measuring the exact mass of the molecular ion of this compound, its molecular formula can be unequivocally confirmed. This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are highly effective for identifying the functional groups present in a molecule. The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretching1750 - 1735
C-O (Ester)Stretching1300 - 1000
C-O (Ether)Stretching1150 - 1085
C-H (Aliphatic)Stretching3000 - 2850
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and sample state.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band due to the carbonyl (C=O) stretch of the ester group. youtube.com Additionally, the C-O stretching vibrations of both the ester and ether linkages would be visible, as well as the C-H stretching and bending vibrations of the aliphatic parts of the molecule. youtube.comnist.gov

Infrared (IR) Spectroscopy and Attenuated Total Reflectance (ATR)

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub For liquid samples like this compound, Attenuated Total Reflectance (ATR) is a common sampling technique. spectroscopyonline.com In ATR-FTIR, the sample is placed in direct contact with a crystal of high refractive index. The IR beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. spectroscopyonline.com This creates an evanescent wave that penetrates a short distance into the sample, where it can be absorbed at specific frequencies corresponding to the molecule's vibrational modes. spectroscopyonline.com This method is advantageous as it requires minimal to no sample preparation. thegoodscentscompany.com

While a specific, published spectrum for this compound is not widely available, its characteristic absorption bands can be predicted based on its known functional groups. The molecule contains an ester group and an ether group. The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester. libretexts.org Other key vibrations include the C-O stretches from both the ester and ether functionalities, and various C-H stretches from the butyl and methoxy groups.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~2960, ~2875C-H Asymmetric & Symmetric StretchAlkane (butyl, methyl)Strong
~1740C=O StretchEsterStrong, Sharp
~1465C-H Bend (Scissoring)CH₂Medium
~1380C-H Bend (Umbrella)CH₃Medium
~1250-1150C-O StretchEster (O=C-O)Strong
~1120C-O-C StretchEtherStrong
~730C-H Rock-(CH₂)n- (n≥4 in butyl chain)Medium-Weak

This table represents predicted values based on established IR correlation charts. pressbooks.pubspectroscopyonline.comlibretexts.org

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. nih.gov Vibrations that cause a change in the polarizability of the molecule are Raman-active. nih.gov Generally, non-polar bonds and symmetric vibrations produce strong Raman signals, while polar groups are often weaker.

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the Raman signal, sometimes by factors of 10¹⁰ to 10¹¹, for molecules adsorbed onto a nanostructured metal surface (typically silver or gold). pressbooks.pub This enhancement allows for the detection of even single molecules. pressbooks.pub There are no specific SERS studies reported for this compound. Theoretically, if the compound were adsorbed onto a SERS-active substrate, its Raman signal would be significantly amplified, which could be useful for trace-level detection or for studying its interaction with metallic surfaces.

In-situ Spectroscopic Monitoring of Reaction Dynamics

In-situ spectroscopy involves monitoring a chemical reaction as it happens, in real-time, without the need to isolate intermediates or products. Techniques like ATR-FTIR are particularly well-suited for this, as a probe can be inserted directly into the reaction vessel. uva.nl This provides valuable data on reaction kinetics, mechanisms, and endpoint determination.

There are no specific published studies detailing the in-situ monitoring of this compound synthesis. However, a hypothetical application can be described for its formation via the Michael addition of methanol (B129727) to butyl acrylate (B77674).

Using an in-situ ATR-FTIR probe, one could monitor the reaction by tracking the following spectral changes:

Disappearance of Reactant Peaks: A decrease in the intensity of the C=C stretching band (around 1635 cm⁻¹) of butyl acrylate and the O-H stretching band (a broad peak around 3300 cm⁻¹) of methanol.

Appearance of Product Peaks: An increase in the intensity of the characteristic this compound peaks, such as the strong ester C=O stretch (~1740 cm⁻¹) and the C-O-C ether stretch (~1120 cm⁻¹).

By plotting the absorbance of these key peaks against time, a kinetic profile of the reaction can be generated, allowing for the calculation of reaction rates and the optimization of reaction conditions.

X-ray Based Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of those elements within the top 1-10 nanometers of a material's surface. researchgate.net It works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are ejected. researchgate.net

As a volatile solvent, this compound is not typically analyzed by XPS in its liquid state. However, the technique would be relevant if the compound were part of a surface coating, residue, or thin film. cardiff.ac.uk For example, it has been used as a solvent in electrolytes for dye-sensitized solar cells, where XPS is used to analyze the resulting device components. researchgate.net

If analyzed, XPS would detect the constituent elements: carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would reveal chemical shifts indicative of the different bonding environments within the molecule.

Table 2: Predicted XPS Binding Energies for this compound

ElementCore LevelChemical EnvironmentPredicted Binding Energy (eV)
OxygenO 1sCarbonyl (C=O )~532.0
OxygenO 1sEther & Ester (C-O -C)~533.5
CarbonC 1sCarbonyl (C =O)~288.5
CarbonC 1sMethoxy & Ester (C -O)~286.5
CarbonC 1sAlkyl Chain (C -C, C -H)~285.0

This table represents predicted values based on typical binding energies for organic functional groups. Actual values can vary based on instrument calibration and sample charging.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. epa.gov It involves tuning synchrotron X-ray energy to an absorption edge of a specific element, causing the ejection of a core electron. birchbiotech.com The fine structure in the absorption spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination chemistry, and Extended X-ray Absorption Fine Structure (EXAFS), which can determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing element. birchbiotech.comcore.ac.uk

This technique is most commonly applied to materials containing heavier elements, such as metals in catalysts or organometallic compounds, and is not a standard method for characterizing a simple organic solvent like this compound. cardiff.ac.ukepa.gov The analysis of the K-edges of carbon or oxygen is possible but technically challenging and rarely performed for this type of molecule. No published XAS or EXAFS studies for this compound were found in the reviewed literature.

Chromatographic Separations and Purity Assessment

Chromatography is an essential technique for separating components of a mixture and assessing the purity of a compound. For a volatile substance like this compound, Gas Chromatography (GC) is the most appropriate method. birchbiotech.com In GC, the sample is vaporized and injected into a column, where it is separated based on its differential partitioning between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the column walls. birchbiotech.com A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the components as they elute from the column.

The purity of this compound can be determined by analyzing a sample and measuring the area of the resulting chromatographic peak. birchbiotech.com Purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. GC analysis is mentioned in patent literature as a method to assess the purity of the final product after synthesis. google.com

Table 3: Representative Gas Chromatography (GC) Method for Purity Analysis

ParameterCondition
GC System Agilent 6820 or similar gcms.cz
Column HP-Innowax (60 m x 0.32 mm x 0.5 µm) or similar polar capillary column gcms.cz
Carrier Gas Nitrogen or Helium gcms.cz
Inlet Split/Splitless, 250°C, Split ratio 100:1 gcms.cz
Injection Volume 1 µL
Oven Program Isothermal at 100°C for 5 min, then ramp at 10°C/min to 200°C, hold for 5 min
Detector Flame Ionization Detector (FID), 250°C

This table outlines a typical GC method suitable for analyzing moderately polar, volatile esters. Specific parameters may require optimization.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a primary technique for the analysis of volatile organic compounds (VOCs) and is considered a "gold standard" for substance identification. lancashire.ac.uk This method is exceptionally suited for identifying and quantifying volatile impurities that may be present in commercial-grade this compound. These impurities can originate from the manufacturing process, raw materials, or degradation.

Research Findings

In industrial applications such as photolithography, this compound may be part of a solvent system containing other volatile compounds. semanticscholar.org A typical analysis involves collecting airborne VOCs or headspace vapors onto a sorbent tube, followed by thermal desorption and injection into the GC-MS system. lancashire.ac.uksemanticscholar.org The GC column separates individual components based on their boiling points and chemical properties, after which the mass spectrometer identifies them based on their unique mass fragmentation patterns. lancashire.ac.uksemanticscholar.org

Common volatile components and potential impurities that can be identified using this method include residual reactants or related ester compounds. For instance, in studies of chemicals used in photolithography, substances like n-Butyl acetate (B1210297), Propylene glycol monomethyl ether (PGME), and various alcohols are often monitored alongside the primary solvent. semanticscholar.org The analysis allows for the detection of aromatic compounds such as benzene, toluene (B28343), and xylene, which could be present as trace contaminants. semanticscholar.org

A typical GC-MS method for analyzing volatile components in a sample containing this compound would involve the parameters detailed in the following table.

ParameterSpecificationSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) semanticscholar.org
Sample Introduction Thermal Desorption (TD) or Headspace Solid-Phase Microextraction (HS-SPME) lancashire.ac.uknih.gov
Column Capillary column (e.g., DB-WAX or similar polarity) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.6 mL/min) nih.gov
Oven Program Initial temp 40°C, ramp to 180°C, then ramp to 230°C nih.gov
Injector Temperature 240°C - 250°C nih.govnotulaebotanicae.ro
Detector Mass Spectrometer (MS) lancashire.ac.uksemanticscholar.org
MS Ion Source Temp 230°C nih.gov
MS Quadrupole Temp 140°C nih.gov
Mass Scan Range m/z 30-550 nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable technique for determining the purity and performing quantitative analysis of chemical compounds. torontech.comresearchgate.net For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to ensure accuracy, precision, and linearity. researchgate.net

Research Findings

The fundamental principle of HPLC-based purity analysis is the separation of the main compound from any non-volatile impurities or related substances. torontech.com After separation on the column, the components are detected, and a chromatogram is generated. Purity is commonly determined by the area normalization method, calculated as: Percent Purity = (Area of main peak / Total area of all peaks) x 100. torontech.com

Method validation is a critical step to ensure the analytical method is reliable. nih.gov This involves assessing several key parameters:

Linearity: The method demonstrates linearity if there is a direct proportional relationship between the concentration of the analyte and the detector response, typically confirmed by a high coefficient of determination (r² > 0.999). nih.gov

Precision: Assessed through intraday and interday variability, precision is acceptable if the relative standard deviation (RSD) is low (e.g., ≤ 2.0%). nih.gov

Accuracy: Determined by recovery studies, where a known amount of the compound is added to a sample and the measured amount is compared to the true amount. Recoveries are often expected to be within 98-102%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netmdpi.com

A hypothetical validated RP-HPLC method for the quantitative analysis of this compound is outlined in the table below.

ParameterSpecificationSource
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Column C18, 4.6 mm x 150 mm, 5 µm particle size nih.gov
Mobile Phase Isocratic or gradient mixture of Acetonitrile and HPLC-grade Water researchgate.netatomscientific.com
Flow Rate 1.0 mL/min nih.gov
Detection UV Detector (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) Detector
Linearity (r²) > 0.999 nih.gov
Accuracy (% Recovery) 98.0% - 102.0% nih.gov
Precision (RSD%) < 2.0% nih.gov
LOD e.g., 0.01 µg/mL researchgate.netmdpi.com
LOQ e.g., 0.05 µg/mL researchgate.netmdpi.com

Other Advanced Materials Characterization Techniques (e.g., Electron Microscopy for related material formulations)

While analytical techniques like GC and HPLC characterize the chemical composition and purity of this compound itself, other advanced methods are used to characterize the final materials in which it is used as a solvent or component. This compound is utilized in the formulation of advanced materials such as photoresists for the electronics industry. googleapis.com The performance and structural integrity of these material formulations are often evaluated using high-resolution imaging techniques.

Research Findings

Scanning Electron Microscopy (SEM) is a critical tool for analyzing the microscopic structures created using photoresist formulations. googleapis.com After a photoresist, which may be formulated with a cresol (B1669610) novolac resin and dissolved in a solvent system containing this compound, is applied to a silicon wafer, exposed, and developed, SEM is used to inspect the resulting pattern. google.comgoogle.com This analysis allows engineers to verify critical dimensions, check for line-edge roughness, and identify any defects in the patterned film. googleapis.com Similarly, in the development of quantum dot resin compositions, where a related compound like butyl methoxyacetate (B1198184) may be used, an electron microscope can be employed to measure the thickness and uniformity of the resulting film. epo.org Therefore, while not a direct analysis of the solvent, electron microscopy provides essential feedback on the performance of the material formulation in which this compound plays a functional role.

Computational Chemistry and Molecular Modeling Studies of Butyl 3 Methoxypropionate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. They are used to determine the electronic structure, which in turn governs the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a prevalent computational method for studying medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. For Butyl 3-methoxypropionate, DFT calculations can be employed to predict a variety of properties for both its ground and excited electronic states.

In the ground state, DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. It can also determine the electronic properties, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and the molecular electrostatic potential map. These outputs are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, DFT modeling can be used to analyze the coordination and reaction mechanisms of esters in processes like polymerization, helping to explain catalytic behavior and side reactions. mdpi.com

For excited states, Time-Dependent DFT (TD-DFT) is the standard approach. It allows for the calculation of electronic transition energies, which correspond to the absorption of light in UV-Vis spectroscopy. This information is valuable for understanding the photochemical behavior of the molecule.

Table 1: Representative DFT Functionals and Basis Sets for Ester Analysis

Functional Basis Set Typical Application
B3LYP 6-31G(d) Geometry optimization and frequency calculations.
M06-2X 6-311+G(d,p) Accurate thermochemistry and kinetics.
ωB97X-D def2-TZVP Non-covalent interactions and reaction barriers.

This table is illustrative of common methods used for molecules similar to this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide highly accurate results, often referred to as "gold standard" benchmarks.

For this compound, ab initio calculations are particularly useful for obtaining precise energies for different conformers and for calculating reaction energy barriers where high accuracy is needed. nih.gov For example, such methods can be applied to accurately predict the energy differences between chemical states, which is critical for modeling reaction kinetics like hydrolysis. epa.gov

The choice of basis set is critical for the accuracy of ab initio predictions. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent series (e.g., cc-pVTZ, aug-cc-pVTZ), provide more flexibility to describe the distribution of electrons, leading to more accurate results at a higher computational cost. nih.gov The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions (d,p) are essential for accurately representing chemical bonds.

Density Functional Theory (DFT) Applications for Ground and Excited States

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is exceptionally well-suited for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents or surfaces. nih.govrsc.org

The flexibility of this compound arises from the rotation around several single bonds, including those in the butyl chain and the propionate (B1217596) backbone. MD simulations can sample these different rotational states (rotamers) to identify the most stable conformations and the energy barriers between them. libretexts.org This analysis is crucial as the molecule's conformation can significantly influence its physical properties and reactivity.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. By simulating this compound in a solvent like water or an organic solvent, one can study solvation effects, the formation of hydrogen bonds, and van der Waals interactions. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products. Computational methods are used to model this reaction pathway, identifying key intermediates and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate.

For this compound, a key reaction is hydrolysis, which breaks the ester bond to form butanol and 3-methoxypropionic acid. This reaction can be base-catalyzed (the BAC2 mechanism) or acid-catalyzed. epa.gov Computational modeling can elucidate the step-by-step mechanism, including the nucleophilic attack of a hydroxide (B78521) ion or water on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the butoxy leaving group. epa.gov DFT calculations are commonly used to locate the geometry of the transition state and compute its energy. mdpi.comcore.ac.uk This analysis provides a quantitative understanding of the reaction kinetics that can be difficult to obtain experimentally.

Table 3: Modeled Steps in the Base-Catalyzed Hydrolysis (BAC2) of this compound

Step Description Computational Output
1 Nucleophilic attack by OH⁻ on the carbonyl carbon. Geometry and energy of the reactant complex.
2 Formation of the tetrahedral intermediate. Identification of the transition state structure (TS1) and its activation energy (Ea1).
3 Proton transfer (if applicable). Geometry and stability of the tetrahedral intermediate.
4 Cleavage of the C-O bond and departure of the butoxide anion. Identification of the second transition state (TS2) and its activation energy (Ea2).

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. mdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule. A mathematical model is then trained on a dataset of molecules with known properties to predict the same properties for new, untested compounds.

For this compound, QSPR models can predict a wide range of properties, including boiling point, vapor pressure, solubility, and viscosity. thegoodscentscompany.com More complex properties like biodegradability and sensory characteristics (e.g., odor) can also be modeled. mdpi.com For example, topological indices, which are numerical descriptors derived from the molecular graph, have been used to predict the odor characteristics of aliphatic esters. mdpi.com A QSPR model developed by the US Environmental Protection Agency (EPA), known as SPARC, can estimate hydrolysis rate constants for esters based on their molecular structure. epa.gov

Table 4: Examples of Molecular Descriptors and Predicted Properties for Esters

Descriptor Type Example Descriptor Predicted Property
Constitutional Molecular Weight Boiling Point, Vapor Pressure
Topological Kappa Shape Indices (κ₂, κ₃) mdpi.com Odor Classification, Water Solubility
Geometric Solvent Accessible Surface Area Bioavailability, Skin Permeation ambeed.com

In Silico Design and Optimization of Synthesis or Application Parameters

In silico design, often called Computer-Aided Molecular Design (CAMD), is a reverse-engineering approach where computational methods are used to design novel molecules with a desired set of properties. mdpi.com Instead of synthesizing and testing thousands of compounds, CAMD algorithms systematically combine molecular fragments to build candidate structures and then use QSPR models to predict their properties, screening for the most promising candidates before any synthesis is attempted.

This compound and its isomers have been identified in such in silico studies. For example, in a study aimed at designing new fragrance molecules, methyl 3-methoxypropionate (a close analog) was generated by a CAMD model as a potential candidate with desirable sensory and technical properties. mdpi.com This approach involves defining target property ranges (e.g., for boiling point, vapor pressure, and odor profile) and then using optimization algorithms to find molecular structures that satisfy these constraints.

These computational tools can also be used to optimize synthesis or application parameters. For instance, reaction pathway modeling can help identify catalysts or reaction conditions (temperature, solvent) that lower the activation energy, thereby improving reaction yield and selectivity. acs.orgnih.gov In applications, molecular simulations can predict how this compound will interact with other components in a formulation, helping to optimize its performance as a solvent or additive.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
1-butyl-3-methylimidazolium chloride
1-phenylethanol
2,6-di-tert-butyl-4-methylphenol (BHT-H)
3-methoxypropionic acid
Butanol
Butyl lactate
Butyrate
Cyrene
Diacetylphloroglucinol
ε-caprolactone (εCL)
L-lactide (lLA)
Methoxyacetate (B1198184)
Methyl 3-(4-hydroxyphenyl)-3-methoxypropionate
Methyl 3-methoxypropionate
Methyl 4-methoxybutyrate
Phloroglucinol

Applications of Butyl 3 Methoxypropionate in Advanced Materials Science

Chemical Intermediate in Complex Organic Syntheses

Building Block for Polymer Synthesis (e.g., resists)

While not typically a monomeric building block that incorporates into the polymer backbone, Butyl 3-methoxypropionate serves a critical function as a high-performance solvent in the synthesis and formulation of advanced polymers, particularly for photoresist applications in the electronics industry. Its properties, such as moderate evaporation rate, good solubility for a wide range of polymers, and low surface tension, make it an ideal medium for creating uniform, defect-free polymer films required in photolithography.

In the context of polymer synthesis for resists, this compound is used to dissolve the polymer resin, photoacid generator (PAG), and other additives to create a homogenous photoresist solution. google.com.pg This solution is then spin-coated onto a substrate, such as a silicon wafer, to form a thin film. The choice of solvent is crucial as it influences the film thickness, uniformity, and ultimately the resolution and quality of the patterned features.

Research and patent literature describe the use of this compound and its close analog, Methyl 3-methoxypropionate (MMP), in various photoresist systems. For instance, it has been used as a solvent for organic solvent-soluble photoresists that are developable in aqueous alkaline solutions. google.com.pg One specific application involves dissolving a polymer based on poly(4-hydroxystyrene), which has been functionalized with protecting groups, along with a photoacid generator in this compound to form a photoresist solution with a solids content of 19.0%. google.com.pg It is also listed as a suitable solvent for negative-type photosensitive resin compositions, where it contributes to the excellent reactivity and chemical resistance of the resulting patterns. google.com

The following table summarizes examples of polymer and photoresist systems where this compound or its methyl ester is utilized as a key solvent component.

Polymer/Resin TypeApplication/Resist TypeSolvent System ComponentResearch Context
Functionalized poly(4-hydroxystyrene)KrF PhotoresistThis compoundFormulation of a photoresist solution for projection exposure at 248 nm. google.com.pg
Alicyclic TerpolymerArF PhotoresistMethyl 3-methoxypropionate (MMP)Used as a solvent for a chemically amplified resist for 193 nm lithography. researchgate.net
Alkali-soluble ResinNegative-type Photosensitive ResinThis compoundPart of a solvent mixture for compositions that exhibit excellent pattern formation and chemical resistance. google.com
Polymer with Acid Labile Protecting GroupsGeneral PhotoresistMethyl 3-methoxypropionateListed as a suitable organic solvent for photoresist compositions. google.com

These applications underscore the enabling role of this compound in the synthesis and practical application of advanced polymer systems for microelectronics fabrication.

Electrolyte Solvent in Emerging Energy Storage Systems

An extensive search of scientific and patent literature did not yield any specific research or applications detailing the use of this compound as an electrolyte solvent in emerging energy storage systems such as lithium-ion batteries or supercapacitors. The available data focuses on its applications in other fields, primarily as a solvent for coatings and in the formulation of photoresists. Therefore, no information can be provided on its role or performance in this context.

Material Compatibility Studies in Diverse Engineering Systems

The material compatibility of a solvent is a critical parameter in engineering applications, determining its suitability for use with various polymers, elastomers, and other materials without causing degradation, swelling, or failure. While comprehensive, standardized compatibility charts for this compound are not widely available in the reviewed literature, its use in specific formulations provides insight into its compatibility with certain materials.

This compound is listed as a component in negative-type photosensitive resin compositions. google.com The patterns produced from these compositions are noted for their excellent durability, including high chemical resistance. google.com This implies that this compound, used as a solvent in the liquid formulation, is compatible with the final, cured polymer matrix, which consists of an alkali-soluble resin system. google.com

Furthermore, it is identified as a potential ester solvent in a list of reaction media for reversible thermochromic compositions, which are often encapsulated. epo.org This suggests its compatibility with the components of such systems, including fluoran (B1223164) derivatives and electron-accepting compounds. epo.org

However, detailed research findings or data tables quantifying the compatibility of this compound with a broad range of common engineering materials like specific plastics (e.g., Polycarbonate, PET, PVC) or elastomers (e.g., Nitrile, EPDM, Silicone) were not found in the search results. Such studies would typically involve testing for effects like swelling, weight change, and changes in mechanical properties after immersion. The absence of this specific data in the public domain indicates that compatibility testing should be conducted for any new engineering system or application considering the use of this solvent.

Environmental and Sustainable Chemistry Aspects of Butyl 3 Methoxypropionate

Green Chemistry Principles in Synthesis and Application

The twelve principles of green chemistry provide a framework for creating chemical products and processes that are more environmentally benign. ambiopharm.compcimag.com These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. ambiopharm.comscentspiracy.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the final product. acs.orgskpharmteco.com It is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the desired product, thereby minimizing waste. scentspiracy.comjocpr.com A higher atom economy signifies a more sustainable and environmentally friendly process. jocpr.com

In the synthesis of Butyl 3-methoxypropionate, the ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product. jocpr.com However, many traditional chemical syntheses generate significant amounts of by-products, leading to lower atom economy and increased waste. rsc.org For instance, substitution reactions often have poor atom economy compared to addition reactions, which can theoretically achieve 100% atom economy. igitsarang.ac.in

Strategies to improve atom economy and minimize waste in the production of esters like this compound include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones can significantly reduce waste, as catalysts are used in small amounts and can be recycled. ambiopharm.comscentspiracy.com

Reaction Design: Choosing reaction pathways that inherently generate fewer by-products, such as addition reactions over substitution or elimination reactions, is a core strategy. jocpr.com

Process Optimization: Continuously improving reaction conditions to maximize yield and reduce the formation of side products contributes to waste minimization. skpharmteco.com

Table 1: Green Chemistry Metrics for Evaluating Synthesis Routes

MetricDescriptionRelevance to this compound Synthesis
Atom Economy (AE)Calculates the proportion of reactant atoms that are incorporated into the desired product. skpharmteco.comresearchgate.netA high AE indicates an efficient synthesis with minimal by-product formation.
Reaction Mass Efficiency (RME)Accounts for yield, stoichiometry, and atom economy, providing a more realistic measure of a process's greenness. igitsarang.ac.inOffers a comprehensive view of the efficiency of this compound production.
E-FactorMeasures the total mass of waste produced per kilogram of product.A lower E-Factor is desirable, indicating less waste generation.
Process Mass Intensity (PMI)Considers the total mass of all materials (reactants, solvents, reagents) used to produce a kilogram of product. researchgate.netProvides a holistic view of the overall material efficiency of the manufacturing process.

The choice of solvents and reaction conditions plays a critical role in the environmental impact of a chemical process. chemmethod.com Green chemistry encourages the use of safer, non-toxic, and recyclable solvents, and reaction conditions that are less energy-intensive. ambiopharm.com

In the context of this compound synthesis, this involves moving away from hazardous organic solvents towards more benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability. rsc.org Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more environmentally friendly approach, eliminating solvent-related waste and hazards altogether. rsc.org

Atom Economy and Waste Minimization Strategies

Biodegradation Pathways and Environmental Fate Studies

Understanding the biodegradation pathways and environmental fate of this compound is crucial for assessing its long-term environmental impact. repositoriodigital.comresearchgate.net Biodegradation is the breakdown of organic matter by microorganisms, and it is a key process that determines the persistence of a chemical in the environment. europa.eu

While specific biodegradation studies on this compound are not extensively available in the provided search results, general principles of ester degradation can be applied. Esters can be hydrolyzed to their corresponding alcohol (butanol) and carboxylic acid (3-methoxypropionic acid). These breakdown products may then be further metabolized by microorganisms. For example, some microorganisms are known to degrade compounds like methyl tert-butyl ether (MTBE), which shares some structural similarities, through a series of oxidation steps. ethz.ch The environmental fate of a substance is also influenced by its potential for bioaccumulation and transport in different environmental compartments like soil and water. repositoriodigital.comeuropa.eu

Research on the degradation of similar compounds, such as aryloxyphenoxy-propionate herbicides, shows that microbial degradation is a key factor in their environmental persistence. researchgate.net These studies often identify specific bacterial strains capable of breaking down the chemical structure. researchgate.net

Life Cycle Assessment (LCA) in Chemical Manufacturing and Use

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from the extraction of raw materials to its final disposal. tradebe.com This "cradle-to-gate" or "cradle-to-grave" approach provides a holistic view of a chemical's environmental footprint. researchgate.neteuropa.eu

For this compound, an LCA would analyze the environmental impacts of:

Raw Material Acquisition: The environmental costs associated with producing the starting materials, such as butanol and methyl 3-methoxypropionate or its precursors. tradebe.com

Manufacturing: The energy consumption, solvent use, and waste generation during the synthesis process. frontiersin.orgresearchgate.net

Transportation and Distribution: The emissions and energy used to transport the final product. tradebe.com

Use Phase: Any environmental impacts that occur during its application, for example, in coatings or as a solvent.

End-of-Life: The environmental consequences of its degradation, recycling, or disposal. tradebe.com

Potential for Renewable Resource Utilization and Bio-based Production

A key aspect of sustainable chemistry is the shift from fossil-based feedstocks to renewable resources. ambiopharm.compcimag.com For this compound, this could involve sourcing its constituent parts, butanol and 3-methoxypropionic acid, from bio-based materials.

Bio-butanol can be produced through the fermentation of biomass, offering a renewable alternative to petroleum-derived butanol. pcimag.com Similarly, precursors to 3-methoxypropionic acid could potentially be derived from biorenewable sources. For instance, research is ongoing to produce various organic acids and esters from the fermentation of sugars derived from biomass. researchgate.net

The development of bio-based production routes for this compound would align with the principles of a circular bioeconomy, reducing reliance on finite resources and potentially lowering the carbon footprint of the chemical. researchgate.net While direct bio-based synthesis of this compound is not yet a widespread commercial reality, the growing field of industrial biotechnology presents significant opportunities for future development. rivm.nl

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Catalytic Systems for Butyl 3-Methoxypropionate Synthesis

The synthesis of this compound, and its methyl ester precursor, Methyl 3-methoxypropionate, traditionally relies on catalytic processes. Future research is intensely focused on discovering and engineering novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

One promising avenue involves the development of advanced catalysts for the Michael addition of methanol (B129727) to methyl acrylate (B77674), a key step in forming Methyl 3-methoxypropionate. Research into catalysts composed of a metal salt of Cesium (Cs), an alkali metal hydroxide (B78521), and a metal oxide from Group IVB has shown high selectivity (98.75%) and yield (86.27%) for Methyl 3-methoxypropionate. google.com Further exploration of mixed metal oxides and supported catalysts could lead to even greater activities and easier separation, reducing production costs.

Additionally, the transesterification of Methyl 3-methoxypropionate with butanol to produce this compound is another area ripe for catalytic innovation. While traditional acid or base catalysts are effective, they can lead to side reactions and purification challenges. The investigation of solid acid catalysts, enzymatic catalysts, and novel organometallic catalysts, such as those based on zinc, could offer milder reaction conditions and improved environmental profiles. aablocks.com The development of heterogeneous catalysts is particularly attractive as it simplifies catalyst recovery and reuse, aligning with the principles of green chemistry.

A comparative look at catalyst performance highlights the potential for improvement:

Catalyst System Key Advantages Research Focus
Mixed Metal Oxides (e.g., Cs-based) High selectivity and yield in Michael addition. google.com Optimizing composition and support materials for enhanced stability and activity.
Solid Acid Catalysts Ease of separation, reusability, reduced corrosion. Tailoring acidity and pore structure for specific transesterification reactions.
Enzymatic Catalysts (Lipases) High selectivity under mild conditions, biodegradable. Immobilization techniques and solvent engineering to improve operational stability and cost-effectiveness.
Organometallic Catalysts (e.g., Zinc-based) Potential for novel reactivity and selectivity profiles. aablocks.com Exploring ligand effects and reaction mechanisms to design highly active and selective catalysts. aablocks.com

Exploration of Advanced Application Niches in Emerging Technologies

While this compound is already utilized in coatings and as a solvent, its unique properties suggest potential in a variety of emerging technological fields. google.comgoogle.com Its moderate evaporation rate, good solvency, and benign environmental profile make it an attractive candidate for advanced applications.

In the electronics industry , there is a growing demand for high-performance solvents for photolithographic processes and the formulation of photoresists. google.comgoogle.com this compound's characteristics could be beneficial in creating uniform thin films and in cleaning processes for semiconductor manufacturing. Research into its compatibility with next-generation photoresist materials and its performance in advanced patterning techniques is a key area of interest. google.com

Another promising area is in the formulation of advanced materials, such as dye-sensitized solar cells (DSSCs) . The electrolyte in a DSSC requires a solvent that can dissolve the redox couple and facilitate ion transport without degrading the other cell components. nih.gov The properties of this compound make it a potential component of electrolyte formulations, and research into its electrochemical stability and interaction with various dyes and redox shuttles could unlock new possibilities in this renewable energy technology. nih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Process Optimization

Process Optimization: ML can be used to optimize the synthesis of this compound by identifying the ideal reaction conditions. beilstein-journals.org By analyzing data from high-throughput experimentation, ML algorithms can build predictive models that identify the optimal temperature, pressure, catalyst loading, and reactant ratios to maximize yield and minimize by-product formation. nih.gov This data-driven approach can lead to more efficient and robust manufacturing processes. beilstein-journals.orgsciety.org Reinforcement learning, a type of ML, can be used to dynamically control reaction parameters in real-time, leading to self-optimizing chemical reactors. arxiv.org

The integration of AI and ML can be summarized as follows:

Application Area AI/ML Technique Potential Impact
Novel Catalyst Discovery Generative Models, High-Throughput Virtual Screening Accelerated identification of new catalysts with superior performance. nih.gov
Reaction Condition Optimization Bayesian Optimization, Reinforcement Learning Reduced development time, improved yield and selectivity, and more efficient resource utilization. beilstein-journals.orgnih.gov
Predictive Property Modeling Quantitative Structure-Property Relationship (QSPR) Faster screening of new molecules with desired characteristics for targeted applications.
Retrosynthetic Analysis Neural Networks, Tree Search Algorithms Identification of novel and more efficient synthetic routes. arxiv.org

Deeper Mechanistic Understanding of Complex Reactions and Interactions

A fundamental understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for targeted improvements. Future research will likely employ a combination of advanced analytical techniques and computational modeling to elucidate these complex processes.

For the synthesis of Methyl 3-methoxypropionate, a deeper understanding of the Michael addition mechanism on different catalytic surfaces can inform the design of more efficient catalysts. google.com Techniques such as in-situ spectroscopy (e.g., FTIR, Raman) can provide real-time information about the species present on the catalyst surface during the reaction.

Similarly, in the context of its applications, understanding the hydrolysis of the ester bond under different conditions is critical for predicting its environmental fate and for developing stable formulations. epa.gov The hydrolysis of carboxylic acid esters can proceed through several mechanisms, including base-catalyzed (BAC2), acid-catalyzed, and neutral hydrolysis. epa.gov Computational chemistry can be used to model the transition states of these reactions, providing insights that are difficult to obtain experimentally. epa.gov

In applications like coatings, understanding the interactions between this compound and other formulation components (polymers, pigments, additives) at a molecular level is key to optimizing performance. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be used to study these interactions and to identify potential degradation pathways. thieme-connect.de

Design of Next-Generation Sustainable Chemical Processes for this compound Production and Application

Sustainability is a paramount concern in the chemical industry, and future research on this compound will increasingly focus on developing greener production and application pathways. researchgate.netrsc.org

Sustainable Production: This involves a holistic approach that considers the entire life cycle of the compound. Key areas of research include:

  • Renewable Feedstocks: Exploring the use of bio-based raw materials, such as bio-methanol and bio-n-butanol, for the synthesis of this compound.
  • Green Solvents: Utilizing environmentally benign solvents in the synthesis process or, ideally, developing solvent-free reaction conditions. rsc.org
  • Energy Efficiency: Designing processes that operate at lower temperatures and pressures to reduce energy consumption.
  • Waste Minimization: Implementing catalytic systems that offer high selectivity to minimize the formation of by-products and developing efficient methods for product purification and catalyst recycling. researchgate.netrsc.org
  • Life cycle assessment (LCA) will be a critical tool for evaluating the environmental impact of different production routes and for identifying areas for improvement. researchgate.netrsc.org

    Sustainable Applications: On the application side, research will focus on leveraging the environmentally friendly characteristics of this compound. This includes its use as a replacement for more hazardous solvents in various formulations. pops.int Its classification as a substance not likely to be a persistent organic pollutant (POP) further enhances its attractiveness as a sustainable chemical. pops.int

    The development of closed-loop systems where the solvent is recovered and reused will be a key strategy for minimizing its environmental footprint in industrial applications.


    Q & A

    Basic: What experimental methods are recommended for synthesizing Butyl 3-methoxypropionate in academic research?

    Answer:
    this compound can be synthesized via esterification of 3-methoxypropionic acid with butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

    • Reflux conditions : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
    • Purification : Distillation under reduced pressure to isolate the ester. Validate purity via NMR (¹H/¹³C) and FTIR spectroscopy to confirm ester functional groups and absence of residual acid/alcohol .
    • Reproducibility : Document reaction parameters (temperature, molar ratios, catalyst concentration) meticulously to align with reproducibility standards for synthetic chemistry .

    Basic: How should researchers characterize the purity and identity of this compound?

    Answer:

    • Spectroscopic analysis :
      • ¹H NMR : Peaks for methoxy (-OCH₃, δ ~3.3 ppm), ester carbonyl (C=O, δ ~170 ppm in ¹³C NMR), and butyl chain protons (δ 0.9–1.6 ppm).
      • FTIR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
    • Chromatography : GC-MS or HPLC to confirm retention time and molecular ion ([M+H]⁺).
    • Purity validation : Measure melting point (if solid) or refractive index (liquid) against literature values. For new compounds, provide elemental analysis (C, H, O) .

    Advanced: How can researchers address discrepancies in reported solubility data for this compound?

    Answer:
    Discrepancies may arise from solvent polarity, temperature, or measurement techniques. To resolve:

    • Standardize conditions : Use USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method at 25°C).
    • Cross-validate : Compare results with structurally similar esters (e.g., Pentyl 3-methoxypropionate, solubility = 1.660E-02 mol/L at 25°C ).
    • Statistical analysis : Perform triplicate measurements with error margins. Report confidence intervals to highlight variability .

    Advanced: What strategies optimize reaction conditions for high-yield synthesis of this compound?

    Answer:

    • Design of Experiments (DoE) : Vary catalyst loading, temperature, and stoichiometry to identify optimal conditions.
    • Kinetic studies : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.
    • Byproduct analysis : Investigate side reactions (e.g., dehydration of 3-methoxypropionic acid) via LC-MS. Mitigate using inert atmospheres or molecular sieves .

    Basic: What safety protocols are critical for handling this compound in laboratory settings?

    Answer:

    • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
    • Ventilation : Use fume hoods during synthesis due to volatile organic compound (VOC) emissions.
    • Waste disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization. Document disposal methods per institutional guidelines .

    Advanced: How can researchers validate the stability of this compound under varying storage conditions?

    Answer:

    • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
    • Analytical monitoring : Track degradation via HPLC (e.g., formation of 3-methoxypropionic acid or butanol).
    • Kinetic modeling : Calculate shelf-life using Arrhenius equations to predict degradation rates at standard storage conditions (25°C) .

    Basic: What databases or spectral libraries are recommended for referencing this compound data?

    Answer:

    • PubChem/SciFinder : For CAS registry (e.g., RN: 10500-16-0 for Pentyl 3-methoxypropionate, a structural analog ).
    • NIST Chemistry WebBook : Validate spectral data (IR, MS) against published standards.
    • Reaxys : Access synthetic protocols and physicochemical properties of related esters .

    Advanced: How to design a scalable synthesis protocol for this compound without compromising purity?

    Answer:

    • Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce side reactions.
    • In-line purification : Integrate scavenger resins or membrane separators to remove unreacted acid/alcohol.
    • Process Analytical Technology (PAT) : Use real-time UV/Vis or Raman probes for quality control during scale-up .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.